![molecular formula C11H11FN2O B1428903 (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol CAS No. 1344958-52-6](/img/structure/B1428903.png)
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
Overview
Description
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol, also known as FPP, is a small molecule that has gained significant attention in recent years due to its potential use in various scientific research applications. FPP has been studied for its biochemical and physiological effects, as well as its ability to serve as a useful tool in laboratory experiments.
Scientific Research Applications
Structure-Activity Relationship and Synthesis
A study by Dago et al. (2018) on a series of pyrazole SKF-96365 analogues, including derivatives of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol, highlights their potential as inhibitors for endoplasmic reticulum (ER) Ca2+ release and store-operated Ca2+ entry (SOCE) in lymphocyte cell lines (Dago, Maux, Roisnel, Brigaudeau, Bekro, Mignen, & Bazureau, 2018).
Antimicrobial Activity
Mistry et al. (2016) synthesized and characterized compounds related to "(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol," which exhibited excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
Crystal Structures and Molecular Docking Studies
Research by Loh et al. (2013) on pyrazole compounds including derivatives of the mentioned compound revealed their crystal structures through X-ray single crystal structure determination, indicating potential for further chemical and pharmacological investigations (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Antimicrobial and Antifungal Activity
Pejchal et al. (2015) synthesized novel amides related to "(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol" with confirmed structures and screened them for antibacterial and antifungal activity, finding some compounds with activity comparable or slightly better than standard medicinal compounds (Pejchal, Pejchalová, & Růžičková, 2015).
Cholinesterase Inhibition
Another study by Pejchal et al. (2011) on novel phenyl ureas derivatives showed excellent inhibition activity towards acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE), suggesting potential for therapeutic applications in neurodegenerative diseases (Pejchal, Štěpánková, & Drabina, 2011).
Molecular Structure and Nonlinear Optical Properties
Mary et al. (2015) conducted a detailed study on the molecular structure, vibrational frequencies, and molecular docking of a compound related to "(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol", indicating its potential as an anti-neoplastic agent and its role in nonlinear optics (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).
properties
IUPAC Name |
(1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-8,15H,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNJAZNBTXRTHF-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2C=CC=N2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)N2C=CC=N2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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